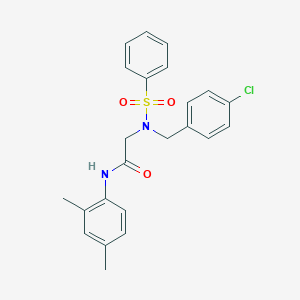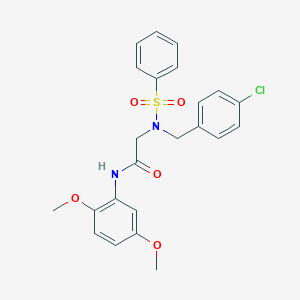![molecular formula C23H21ClN2O5S B301016 Methyl 4-({5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301016.png)
Methyl 4-({5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a compound that has been widely studied in scientific research. This compound is a thiazolidine derivative that is known for its potential pharmacological properties.
Mechanism of Action
The mechanism of action of Methyl 4-({5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which may help to protect against oxidative stress and inflammation. It has also been shown to have anticancer activity, which may be due to its ability to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 4-({5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments include its potential pharmacological properties, which may provide insights into the development of new drugs for the treatment of various diseases. However, the limitations of using this compound include its limited solubility in water and its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for the study of Methyl 4-({5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One direction is to investigate its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to study its mechanism of action, which may provide insights into the development of new drugs with similar pharmacological properties. Additionally, future studies may focus on improving the synthesis method and optimizing the pharmacological properties of this compound.
Synthesis Methods
The synthesis of Methyl 4-({5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been described in several scientific studies. One method involves the condensation of 2-amino-4-methylthiazole with 5-(4-(allyloxy)-3-chloro-5-methoxybenzylidene)-2,4-thiazolidinedione in the presence of acetic acid. The resulting product is then reacted with methyl 4-bromobenzoate in the presence of potassium carbonate to yield this compound.
Scientific Research Applications
Methyl 4-({5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been studied for its potential pharmacological properties. It has been shown to have antioxidant, anti-inflammatory, and anticancer activities. Several studies have investigated its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
Molecular Formula |
C23H21ClN2O5S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
methyl 4-[[(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H21ClN2O5S/c1-5-10-31-20-17(24)11-14(12-18(20)29-3)13-19-21(27)26(2)23(32-19)25-16-8-6-15(7-9-16)22(28)30-4/h5-9,11-13H,1,10H2,2-4H3/b19-13-,25-23? |
InChI Key |
FGGBMKOFNFAJGZ-OTXCQBAASA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC=C)OC)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC=C)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC=C)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300937.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B300938.png)
![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)
amino]acetamide](/img/structure/B300943.png)
amino]acetamide](/img/structure/B300944.png)
amino]-N,N-diethylacetamide](/img/structure/B300945.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)

amino]acetamide](/img/structure/B300954.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)